5-(4-benzylpiperazin-1-yl)-2-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-(4-BENZYLPIPERAZIN-1-YL)-2-{[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiazolidine ring, and an oxazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BENZYLPIPERAZIN-1-YL)-2-{[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the thiazolidine and oxazole rings under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(4-BENZYLPIPERAZIN-1-YL)-2-{[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
5-(4-BENZYLPIPERAZIN-1-YL)-2-{[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BENZYLPIPERAZIN-1-YL)-2-{[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, thiazolidine derivatives, and oxazole derivatives. Examples include:
- 4-BENZYLPIPERAZINE
- THIAZOLIDINE-2,4-DIONE
- OXAZOLE-4-CARBONITRILE
Uniqueness
What sets 5-(4-BENZYLPIPERAZIN-1-YL)-2-{[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N5O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21N5O3S2/c25-14-19-23(28-10-8-27(9-11-28)15-17-5-2-1-3-6-17)32-21(26-19)13-20-22(30)29(24(33)34-20)16-18-7-4-12-31-18/h1-7,12-13H,8-11,15-16H2/b20-13- |
InChI Key |
KNVNVIYCICVTRP-MOSHPQCFSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5)C#N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C#N |
Origin of Product |
United States |
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